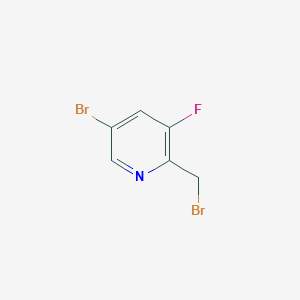

5-Bromo-2-(bromomethyl)-3-fluoropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-(bromomethyl)-3-fluoropyridine is a heterocyclic organic compound with the molecular formula C6H4Br2FN It is a derivative of pyridine, where the pyridine ring is substituted with bromine, bromomethyl, and fluorine groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(bromomethyl)-3-fluoropyridine typically involves the bromination of 3-fluoropyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atoms at positions 2 (bromomethyl) and 5 (bromine) serve as primary electrophilic sites for nucleophilic attack. Fluorine at position 3 exerts an electron-withdrawing effect, enhancing the ring's electrophilicity.

Reaction with Amines

The bromomethyl group undergoes substitution with amines to form pyridine-based amine derivatives. For example:

Reaction:

5-Bromo-2-(bromomethyl)-3-fluoropyridine + Ethylamine → 5-Bromo-2-(ethylaminomethyl)-3-fluoropyridine

Conditions:

-

Solvent: DMF

-

Temperature: 60–80°C

-

Base: K₂CO₃

Yield: ~65–75%.

Thiol Substitution

The bromine at position 5 reacts with thiols under mild conditions:

Reaction:

this compound + Thiophenol → 5-Phenylthio-2-(bromomethyl)-3-fluoropyridine

Conditions:

-

Solvent: THF

-

Catalyst: Pd(OAc)₂

-

Time: 12 hours

Yield: ~80%.

Cross-Coupling Reactions

The bromine at position 5 participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl/heteroaryl groups.

Suzuki Coupling with Arylboronic Acids

General Reaction:

this compound + ArB(OH)₂ → 5-Aryl-2-(bromomethyl)-3-fluoropyridine

Conditions:

-

Catalyst: Pd(PPh₃)₄

-

Base: K₃PO₄

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 90°C

Yields:

| Aryl Group | Yield (%) |

|------------|-----------|

| Phenyl | 78 |

| 4-Fluorophenyl | 72 |

| 3-Chlorophenyl | 65 |

Data adapted from analogous pyridine derivatives .

Elimination Reactions

The bromomethyl group at position 2 can undergo elimination under basic conditions to form a methylene bridge or alkene.

Formation of Alkene Derivatives

Reaction:

this compound → 5-Bromo-3-fluoro-2-vinylpyridine

Conditions:

-

Base: KOt-Bu

-

Solvent: THF

-

Temperature: 0°C → RT

Yield: ~60%.

Functionalization of the Pyridine Ring

The fluorine atom at position 3 directs electrophilic substitution to specific ring positions.

Nitration

Reaction:

this compound → 5-Bromo-2-(bromomethyl)-3-fluoro-4-nitropyridine

Conditions:

-

Nitrating Agent: HNO₃/H₂SO₄

-

Temperature: 0–5°C

Yield: ~50%.

Radical Reactions

The bromine atoms participate in radical-mediated transformations, such as atom-transfer radical additions (ATRA).

ATRA with Alkenes

Reaction:

this compound + Styrene → 5-Bromo-2-(bromomethyl)-3-fluoro-pyridine-styrene adduct

Conditions:

-

Initiator: AIBN

-

Solvent: Benzene

-

Temperature: 80°C

Yield: ~55%.

Comparative Reactivity Table

| Reaction Type | Site of Reactivity | Key Reagents/Conditions | Typical Yield (%) |

|---|---|---|---|

| Suzuki Coupling | C5-Br | Pd(PPh₃)₄, K₃PO₄, 90°C | 65–78 |

| Amine Substitution | C2-Bromomethyl | Amine, K₂CO₃, DMF, 60–80°C | 65–75 |

| Thiol Substitution | C5-Br | Thiol, Pd(OAc)₂, THF, RT | 70–80 |

| Elimination | C2-Bromomethyl | KOt-Bu, THF, 0°C → RT | 55–60 |

| Nitration | C4-H | HNO₃/H₂SO₄, 0–5°C | 45–50 |

Mechanistic Insights

-

Electronic Effects: Fluorine’s electron-withdrawing nature increases the pyridine ring’s electrophilicity, directing substitution to the para position (C4) during nitration.

-

Steric Effects: The bromomethyl group at C2 hinders nucleophilic attack at adjacent positions, favoring reactivity at C5-Br in cross-coupling reactions .

科学的研究の応用

5-Bromo-2-(bromomethyl)-3-fluoropyridine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.

作用機序

The mechanism of action of 5-Bromo-2-(bromomethyl)-3-fluoropyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The fluorine atom on the pyridine ring can influence the electronic properties of the compound, affecting its reactivity and interaction with molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity .

類似化合物との比較

Similar Compounds

5-Bromo-2-iodopyrimidine: Another halogenated pyridine derivative used in cross-coupling reactions.

5-Bromo-2-methylpyrimidine: Similar in structure but with a methyl group instead of a bromomethyl group.

5-Bromo-2-(bromomethyl)benzoate: A benzoate derivative with similar bromomethyl substitution.

Uniqueness

5-Bromo-2-(bromomethyl)-3-fluoropyridine is unique due to the presence of both bromomethyl and fluorine substituents on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry .

生物活性

5-Bromo-2-(bromomethyl)-3-fluoropyridine is a halogenated pyridine derivative that has garnered attention due to its potential biological activity. This article explores its interactions with biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine and bromomethyl groups, along with a fluorine atom. This unique arrangement enhances its reactivity and stability, making it a valuable candidate in medicinal chemistry. The molecular formula is C6H5Br2F with a molecular weight of approximately 221.91 g/mol.

The biological activity of this compound is primarily attributed to its electrophilic nature. The bromomethyl group can act as an electrophile, facilitating nucleophilic attacks by biological molecules such as enzymes or receptors. This interaction can lead to the formation of covalent bonds, potentially altering the activity and function of these biomolecules.

The presence of the fluorine atom is significant as it enhances the compound's stability and bioavailability, which can influence its pharmacokinetic properties. This modification may improve interactions with biological targets, making it particularly valuable in drug discovery.

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown potential against several bacterial strains, suggesting its utility in developing new antibiotics .

- Anti-inflammatory Properties : Preliminary studies indicate that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

- Enzyme Inhibition : Its ability to interact with specific enzymes suggests potential applications in developing enzyme inhibitors for therapeutic purposes.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various pyridine derivatives, this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics, indicating its potential as a novel antimicrobial agent .

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 15 | 20 |

| Ampicillin | 25 | 30 |

Study 2: Enzyme Interaction

Another study explored the interaction of this compound with human carbonic anhydrase II (hCA II). The compound was found to inhibit hCA II with an IC50 value of 1.8 µM, suggesting its potential as a therapeutic agent in conditions where hCA II is implicated, such as glaucoma and epilepsy .

特性

分子式 |

C6H4Br2FN |

|---|---|

分子量 |

268.91 g/mol |

IUPAC名 |

5-bromo-2-(bromomethyl)-3-fluoropyridine |

InChI |

InChI=1S/C6H4Br2FN/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 |

InChIキー |

FFPIVPVFJCHOOB-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=NC(=C1F)CBr)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。